1-(6-(Phenylthio)pyridin-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(6-phenylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H13NOS/c1-2-13(16)11-8-9-14(15-10-11)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
JZMUXEKXNIIAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation and Functionalization
The synthesis of the pyridine scaffold is a critical first step. While classical methods like the Hantzsch synthesis are well-documented, modern approaches prioritize regioselectivity and modularity.
Condensation-Based Pyridine Synthesis
A modified condensation reaction between acetophenone derivatives and aldehydes has been employed to construct the pyridine core. For example, 1,2-diphenylethan-1-one reacts with acetaldehyde in anhydrous N,N-dimethylformamide (DMF) under potassium acetate (KOAc) catalysis, yielding a pyridine precursor with 91% efficiency. This method avoids harsh conditions and leverages DMF’s polar aprotic nature to stabilize intermediates.
Introduction of the Phenylthio Group
The phenylthio group is introduced via nucleophilic aromatic substitution (SNAr). A halogenated pyridine intermediate (e.g., 6-chloropyridin-3-ylpropan-1-one) reacts with thiophenol in the presence of a base such as triethylamine (Et3N) or cesium fluoride (CsF). CsF in acetonitrile at 30°C facilitates deprotonation of thiophenol, enhancing nucleophilicity and achieving >75% substitution.
Key reaction conditions :
Propan-1-one Moiety Attachment
The propanone group is incorporated through Friedel-Crafts acylation or ketone formation.
Friedel-Crafts Acylation
Propanoyl chloride reacts with the pyridine intermediate in DCM using aluminum chloride (AlCl3) as a Lewis acid. This method achieves 78–85% yield but requires strict moisture control. Alternative catalysts like trifluoromethanesulfonic acid (TMSOTf) have been reported, enabling acylation at 0°C with comparable efficiency.
Integrated Synthetic Routes
Combining these steps, two primary routes emerge:
Route A: Sequential Functionalization
- Pyridine synthesis via acetophenone-aldehyde condensation.
- SNAr with thiophenol/CsF.
- Friedel-Crafts acylation with propanoyl chloride.
Overall yield : 68% (3 steps).
Route B: One-Pot Strategy
A tandem reaction minimizes intermediate isolation. For example, a pyridine-thioether intermediate is acylated in situ using propanoyl chloride and TMSOTf, achieving 72% yield in 12 hours.
Optimization and Scale-Up Considerations
Comparative Analysis of Methods
Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Total steps | 3 | 2 |
| Overall yield | 68% | 72% |
| Purification steps | 3 | 1 |
| Scalability | Moderate | High |
Route B’s one-pot approach reduces purification demands and is preferred for industrial-scale synthesis.
Industrial Production Techniques
Large-scale manufacturing employs continuous flow reactors to enhance mixing and heat transfer. For example, a microreactor system with:
- Residence time: 10 minutes
- Temperature: 50°C
- Catalyst: 5 mol% TMSOTf achieves 89% conversion with >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The propanone moiety may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Compound 45b : 1-(6-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)pyridin-3-yl)propan-1-one
Compound 45c : 1-(6-(4-(2-Morpholinoethoxy)phenyl)pyridin-3-yl)propan-1-one
- Key Features : Substituted with a morpholine-linked ethoxy group.
- Synthesis : Obtained as a white solid (70% yield). NMR signals (e.g., δ 8.60 ppm for pyridine protons) highlight electronic differences compared to 45b .
- Molecular Weight : 341.1865 (HRMS-ESI) .
Comparison with Target Compound: The target compound lacks the piperidine/morpholine-ethoxy substituents present in 45b and 45c, which may reduce steric bulk and alter solubility.
Analogues with Methylsulfonyl and Aryl Modifications
MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one)
- Key Features : Contains a methylsulfonyl group and p-tolyl substituent.
- Synthesis : Achieved via thiol addition to chalcone (91% yield), demonstrating efficient ketone-thiol coupling .
- Bioactivity: Not explicitly reported, but methylsulfonyl groups are known to enhance COX-2 selectivity in related compounds .
Compound 4g : 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one
- Key Features : Dimethoxy and methylsulfonyl substituents.
- Bioactivity : Most potent COX-2 inhibitor (IC₅₀ = 0.12 µM) with high selectivity (SI = 312) .
Comparison with Target Compound :
The target compound lacks the methylsulfonyl group, which is critical for COX-2 inhibition in 4g. However, its phenylthio group may confer distinct electronic properties for alternative targets, such as kinases or apoptosis pathways .
Cytotoxic Analogues with Tertiary Amine Side Chains
Compound 4a : 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one
- Key Features: Morpholinoethoxy side chain.
- Cytotoxicity: Low toxicity to normal cells, with enhanced activity against MCF-7 breast cancer cells compared to Tamoxifen .
Comparison with Target Compound :
The absence of a tertiary amine side chain in the target compound may limit its cytotoxicity. However, the pyridine ring could improve membrane permeability relative to purely aromatic systems .
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., methylsulfonyl) enhance COX-2 selectivity, while bulky side chains (e.g., morpholinoethoxy) improve cancer cell specificity .
Synthetic Efficiency : Thiol addition reactions (e.g., MPP synthesis) achieve higher yields (~90%) compared to ether-linked derivatives (~70%) .
Structural Flexibility : The propan-1-one scaffold accommodates diverse substituents, enabling tailored bioactivity. The target compound’s phenylthio group may offer unique binding modes for unexplored targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of pyridine derivatives with phenylthio substituents typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, introducing the phenylthio group to the pyridine ring may require a thiol (e.g., benzenethiol) reacting with a halogenated pyridine precursor (e.g., 6-chloropyridin-3-ylpropan-1-one) under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Catalysts like CuI or Pd(PPh3)4 may enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization depends on controlling stoichiometry, temperature, and reaction time.
Q. How can the structural identity and purity of 1-(6-(Phenylthio)pyridin-3-yl)propan-1-one be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the phenylthio group (aromatic protons at δ 7.2–7.5 ppm), pyridine ring (distinct coupling patterns), and propanone carbonyl (δ ~2.5 ppm for CH3 and δ ~200 ppm for C=O in 13C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C14H13NOS, exact mass 243.072 g/mol).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenylthio group in electrophilic or radical reactions involving this compound?
- Methodological Answer : The phenylthio group acts as an electron-withdrawing substituent, directing electrophilic attacks to specific positions on the pyridine ring. Computational studies (DFT calculations) can predict reaction sites by analyzing frontier molecular orbitals (FMOs). For example, the sulfur atom’s lone pairs may participate in conjugation, stabilizing transition states in radical reactions (e.g., thiyl radical formation under UV light) . Experimental validation via trapping experiments (e.g., TEMPO for radicals) or isotopic labeling is advised.
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. Follow these steps:
- Dose-Response Curves : Establish IC50 values in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Target Engagement Assays : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to putative targets (e.g., kinases or GPCRs) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Employ in silico tools:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions. The phenylthio group may increase metabolic stability but reduce aqueous solubility.
- Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) based on free energy profiles .
Methodological Considerations
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Transition from batch to flow chemistry for better temperature control and mixing. Use immobilized catalysts (e.g., Pd on activated carbon) to minimize metal leaching. Monitor reaction progress in real-time via inline FTIR or UV-Vis spectroscopy. Pilot-scale experiments (1–10 g) should precede industrial-scale production .
Q. How can researchers differentiate the biological activity of this compound from structurally similar analogs (e.g., 1-(6-methylpyridin-3-yl)propan-1-one)?
- Methodological Answer : Perform a comparative SAR study:
- Structural Modifications : Replace the phenylthio group with methyl or methoxy groups.
- Activity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, antimicrobial activity).
- Crystallography : Resolve co-crystal structures with target proteins to identify key binding interactions (e.g., sulfur-π interactions with aromatic residues) .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
